molecular formula C26H27Br2N3O B5128529 1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol

1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol

Cat. No. B5128529
M. Wt: 557.3 g/mol
InChI Key: MUTYIBZJFUUPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is a potent antagonist of serotonin and dopamine receptors, which makes it a promising candidate for the development of drugs for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol involves its ability to bind to and block the activity of serotonin and dopamine receptors. This action results in the modulation of neurotransmitter release, which can lead to changes in mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is known that this compound can affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels can lead to alterations in mood, behavior, and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol in lab experiments is its ability to act as a potent antagonist of serotonin and dopamine receptors, which makes it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol. One possible direction is the development of novel drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another possible direction is the investigation of the biochemical and physiological effects of this compound in different animal models and human subjects. Additionally, the exploration of the potential toxicity and safety of this compound is also an important future direction for its use in scientific research.

Synthesis Methods

The synthesis of 1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The first step involves the synthesis of 3,6-dibromo-9H-carbazole, which is then coupled with 4-benzylpiperazine to form the intermediate product. The final step involves the reduction of the intermediate product with sodium borohydride to obtain the desired compound.

Scientific Research Applications

1-(4-benzyl-1-piperazinyl)-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated for its ability to act as a potent antagonist of serotonin and dopamine receptors, which makes it a promising candidate for the development of drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Br2N3O/c27-20-6-8-25-23(14-20)24-15-21(28)7-9-26(24)31(25)18-22(32)17-30-12-10-29(11-13-30)16-19-4-2-1-3-5-19/h1-9,14-15,22,32H,10-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTYIBZJFUUPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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